3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide
Overview
Description
3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide is a heterocyclic compound belonging to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the 2,5-dimethoxyphenyl and ethoxy groups in the structure of this compound may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide typically involves the condensation of 2,5-dimethoxyaniline with ethyl glyoxalate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxalinone moiety to quinoxaline or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives. Substitution reactions can introduce functional groups such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
- 3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone
- 3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxaline
Uniqueness
3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide is unique due to the presence of both the ethoxy and 4-oxide groups, which may enhance its biological activity and chemical stability compared to similar compounds. The specific arrangement of functional groups in its structure can lead to distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-4-25-20-15-8-6-5-7-14(15)19(22)17(18(20)21)13-11-12(23-2)9-10-16(13)24-3/h5-11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXDEIPDFKMWTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=C(C=CC(=C3)OC)OC)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199559 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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